2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4): A Comprehensive Technical Guide on Physicochemical Properties and Regioselective Functionalization
2,4-Dibromo-6-methoxyquinazoline (CAS: 1379363-92-4): A Comprehensive Technical Guide on Physicochemical Properties and Regioselective Functionalization
Executive Summary
In the landscape of modern medicinal chemistry and drug development, bicyclic heteroaromatic scaffolds serve as the architectural foundation for countless targeted therapeutics. 2,4-Dibromo-6-methoxyquinazoline is a highly versatile, di-halogenated building block. Characterized by its differential halogen reactivity and the electron-donating influence of the C6-methoxy group, this intermediate is indispensable for the synthesis of advanced kinase inhibitors, antiviral agents, and novel antineoplastic compounds.
As an Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical nature of this compound, explore the causality behind its regioselective reactivity, and provide self-validating experimental workflows for its functionalization.
Physicochemical Profile & Structural Causality
Understanding the physical and chemical parameters of 2,4-dibromo-6-methoxyquinazoline is the first step in predicting its behavior in complex synthetic workflows. The presence of two bromine atoms imparts significant molecular weight and lipophilicity, while the methoxy group at the 6-position modulates the electronic density of the fused benzene ring, a critical feature for mimicking the pharmacophores of established clinical kinase inhibitors[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2,4-Dibromo-6-methoxyquinazoline |
| CAS Registry Number | 1379363-92-4[2] |
| Molecular Formula | C9H6Br2N2O[2] |
| Molecular Weight | 317.96 g/mol [2] |
| MDL Number | MFCD18378803[3] |
| Appearance | Crystalline solid (Off-white to pale yellow) |
| Solubility | Soluble in aprotic polar solvents (DMSO, DMF, DCM); Insoluble in H2O[4] |
| Storage Conditions | Dry, dark conditions at 2–8°C; sensitive to light and moisture[4] |
Note: As a brominated aromatic compound, it is susceptible to hydrolysis over time if exposed to atmospheric moisture, necessitating storage under an inert atmosphere (Argon/N2)[4].
Mechanistic Reactivity: The Regioselective Advantage
The true value of 2,4-dibromo-6-methoxyquinazoline lies in its capacity for regioselective sequential functionalization [5]. The pyrimidine ring of the quinazoline core is highly electron-deficient due to the inductive and resonance effects of the N1 and N3 nitrogen atoms.
Why does substitution occur at C4 first? When subjected to Nucleophilic Aromatic Substitution (SNAr), the C4-bromine is displaced preferentially over the C2-bromine. The causality here is rooted in transition-state stabilization. Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized onto both the N1 and N3 atoms without severely disrupting the aromaticity of the fused benzene ring. In contrast, attack at C2 localizes the charge less favorably. Consequently, the C4 position acts as a kinetic thermodynamic sink at low temperatures, allowing chemists to install diverse pharmacophores (e.g., anilines, aliphatic amines) with near-perfect regiocontrol[6].
Experimental Workflows: Synthesis & Validation
To build complex bioactive molecules (such as the potent anticancer agent [6] or novel viral inhibitors[7]), researchers must execute a two-step functionalization: an SNAr at C4 followed by a Palladium-catalyzed cross-coupling at C2.
Protocol 1: Regioselective SNAr at the C4 Position
Objective: Synthesize 2-bromo-4-(substituted-amino)-6-methoxyquinazoline.
Causality of Reagents:
-
Solvent (Isopropanol): A protic solvent is chosen over aprotic options (like THF) because hydrogen bonding stabilizes the leaving bromide ion, accelerating the reaction at lower temperatures.
-
Base (DIEA): N,N-Diisopropylethylamine is utilized instead of Triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive C4 position.
Step-by-Step Methodology:
-
Initiation: Dissolve 2,4-dibromo-6-methoxyquinazoline (1.0 eq) in anhydrous Isopropanol (0.2 M concentration) in an oven-dried flask under Argon. Cool the mixture to 0°C using an ice bath.
-
Addition: Add DIEA (2.0 eq) followed by the dropwise addition of the primary amine/aniline (1.05 eq). Critical Step: Maintaining 0°C is paramount; elevated temperatures will overcome the activation energy barrier for C2 substitution, yielding intractable regioisomer mixtures.
-
Propagation: Allow the reaction to slowly warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Quenching & Isolation: Concentrate the mixture in vacuo. Dilute the crude residue in Ethyl Acetate, wash with saturated aqueous NaHCO3 to neutralize amine salts, and wash with brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Self-Validating Checkpoint: Analyze the product via 1 H-NMR. The diagnostic C5-proton of the quinazoline core (typically ~8.0 ppm) will exhibit a pronounced upfield shift due to the electron-donating effect of the newly installed C4-amine. If the shift is absent, the substitution erroneously occurred at C2.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position
Objective: Install an aryl/heteroaryl group at the C2 position of the intermediate.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the 2-bromo-4-amino-6-methoxyquinazoline intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium catalyst.
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand provides a large bite angle, which forces the intermediate complexes into geometries that highly accelerate the final reductive elimination step—crucial for sterically hindered C2-quinazolines.
-
Heating: Seal the tube and heat to 90°C for 8–12 hours.
-
Self-Validating Checkpoint: Monitor the reaction visually and analytically. The solution should transition from the red/orange of the Pd(II) precatalyst to a dark, homogeneous mixture (active Pd(0)). LC-MS must confirm the exact mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl mass.
Visualization of the Synthetic Workflow
Sequential regioselective functionalization of 2,4-dibromo-6-methoxyquinazoline.
Pharmacological Applications: Kinase Inhibition & Beyond
The 6-methoxyquinazoline scaffold is not merely a structural curiosity; it is a privileged pharmacophore in medicinal chemistry. The methoxy group at the 6-position acts as an essential hydrogen bond acceptor and electron donor, optimizing the molecule's fit within the ATP-binding pocket of various Receptor Tyrosine Kinases (RTKs), such as EGFR and HER2[1].
Furthermore, derivatives synthesized from 2,4-dibromoquinazolines have shown profound efficacy in diverse therapeutic areas. Recent structure-activity relationship (SAR) campaigns have utilized this exact dibromo-core to discover potent anticancer agents like PVHD303, which disrupt microtubule formation and inhibit tumor growth in vivo[8]. Additionally, modifications at the 2- and 4-positions have yielded novel classes of potent Dengue virus inhibitors by functioning as chain terminators for viral RNA synthesis[7], as well as glucocerebrosidase inhibitors for Gaucher disease therapy[5].
Visualization of the Target Pathway
Kinase signaling pathway targeted by 6-methoxyquinazoline derivatives.
References
-
Building Blocks Catalogue January 2021 (MDL MFCD18378803) Namiki Shoji Co., Ltd.[Link][3]
-
Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity ACS Publications / Journal of Medicinal Chemistry[Link][8]
-
Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors ACS Publications / Journal of Medicinal Chemistry[Link][7]
-
Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity National Institutes of Health (NIH) / PMC[Link][5]
-
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Semantic Scholar[Link][1]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. CAS:1379363-92-4, 2,4-Dibromo-6-methoxyquinazoline-毕得医药 [bidepharm.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 2,4-dibromoquinazoline; CAS No.: 872998-61-3 [chemshuttle.com]
- 5. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
